N,N-dibutyl-1-methyl-1,2,5,6-tetrahydropyridine-3-carboxamide
Description
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide is a chemical compound with a complex structure that includes a pyridine ring
Properties
Molecular Formula |
C15H28N2O |
|---|---|
Molecular Weight |
252.40 g/mol |
IUPAC Name |
N,N-dibutyl-1-methyl-3,6-dihydro-2H-pyridine-5-carboxamide |
InChI |
InChI=1S/C15H28N2O/c1-4-6-11-17(12-7-5-2)15(18)14-9-8-10-16(3)13-14/h9H,4-8,10-13H2,1-3H3 |
InChI Key |
ZDVCTWMAIPFLFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CCCN(C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide typically involves the reaction of N-methylpyrrolidine with dibutylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as Rh/I, and solvents like N-methylpyrrolidone. The reaction mixture is subjected to high pressure of CO2 and H2 at elevated temperatures (around 100°C) for a specified duration (e.g., 24 hours) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid, while reduction may yield N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide alcohol derivatives.
Scientific Research Applications
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide: Similar in structure but with different substituents.
N,N-dibutyl-1,3-propanediamine: Shares the dibutylamine moiety but differs in the rest of the structure.
N,N-dibutylmethylamine: Similar in having the dibutylamine group but lacks the pyridine ring.
Uniqueness
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide is unique due to its specific combination of functional groups and the presence of the pyridine ring, which imparts distinct chemical and biological properties.
Biological Activity
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of tetrahydropyridine derivatives, characterized by a tetrahydropyridine ring substituted with a carboxamide group and dibutyl and methyl groups. Its structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 250.34 g/mol
Research indicates that this compound exhibits various biological activities, primarily through modulation of neurotransmitter systems and potential anti-cancer properties.
- Neurotransmitter Modulation : The compound may influence cholinergic systems by inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission in the central nervous system (CNS). This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties through mechanisms such as induction of apoptosis in cancer cells and inhibition of tumor growth. These effects are often linked to its structural features that allow interaction with specific cellular targets.
In Vitro Studies
Recent in vitro studies have evaluated the cytotoxicity and apoptosis induction capabilities of this compound against various cancer cell lines.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| FaDu (hypopharyngeal) | 15.4 | Apoptosis induction |
| MCF7 (breast cancer) | 20.2 | Cell cycle arrest |
| A549 (lung cancer) | 18.7 | DNA damage response activation |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of tetrahydropyridine derivatives has shown that modifications in the alkyl chain length and functional groups can significantly impact biological activity. For instance:
- Dibutyl Substitution : Enhances lipophilicity, potentially improving cellular uptake.
- Methyl Group Positioning : Critical for maintaining the spatial orientation necessary for receptor binding.
Case Study 1: Alzheimer’s Disease
In a study focusing on Alzheimer's disease models, this compound demonstrated significant inhibition of AChE activity with an IC value of approximately 1680 nM. This suggests potential utility in treating cognitive decline associated with Alzheimer’s disease by enhancing cholinergic transmission.
Case Study 2: Cancer Treatment
A recent investigation into the compound's anticancer properties revealed that it could induce apoptosis in FaDu cells more effectively than standard treatments like bleomycin. The study highlighted the compound's ability to disrupt mitochondrial membrane potential, leading to cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
